molecular formula C22H19N3O B14922287 N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B14922287
M. Wt: 341.4 g/mol
InChI Key: LTVINVKDFQAZIJ-HZHRSRAPSA-N
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Description

N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- This compound is derived from the condensation of 9-methyl-9H-carbazole-3-carbaldehyde and 2-phenylacetohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 9-methyl-9H-carbazole-3-carbaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide is unique due to the presence of the 9-methyl-9H-carbazole moiety, which imparts distinct electronic properties and enhances its potential applications in electronic devices and medicinal chemistry. The specific arrangement of functional groups also contributes to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C22H19N3O/c1-25-20-10-6-5-9-18(20)19-13-17(11-12-21(19)25)15-23-24-22(26)14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,26)/b23-15+

InChI Key

LTVINVKDFQAZIJ-HZHRSRAPSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)C4=CC=CC=C41

Canonical SMILES

CN1C2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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